Audience: Researchers, scientists, and drug development professionals.
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Triphenyltetrazolium Chloride (TTC)
Introduction
2,3,5-Triphenyltetrazolium chloride (TTC), a vital tetrazolium salt, is a redox indicator widely utilized in biochemical and histochemical studies to determine cell viability and tissue damage.[1][2] In its oxidized state, TTC is a water-soluble, colorless to pale-yellow crystalline powder.[1][3] However, in the presence of metabolically active cells with functional dehydrogenases, particularly within the mitochondrial respiratory chain, TTC is reduced to 1,3,5-triphenylformazan (B1222628) (TPF).[4][5] TPF is a water-insoluble, red-colored compound, and its formation provides a distinct visual marker of cellular respiration.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of TTC.
Core Chemical and Physical Properties
The fundamental properties of TTC are summarized below, providing essential information for its storage, handling, and application in experimental settings.
Data Presentation: Physical and Chemical Properties
| Property | Value | References |
| IUPAC Name | 2,3,5-Triphenyl-2H-tetrazolium chloride | [1] |
| Synonyms | TTC, Tetrazolium Red, TPTZ, Red Tetrazolium | [6][7] |
| CAS Number | 298-96-4 | [1][3] |
| Molecular Formula | C₁₉H₁₅ClN₄ | [1][3] |
| Molecular Weight | 334.8 g/mol | [1][6] |
| Appearance | White to pale-yellow crystalline powder | [1][3][8] |
| Melting Point | 250 °C (decomposes) | [9][10] |
| pH | 3.7 (10g/L in H₂O at 20°C) | [9] |
| Stability | Stable, but sensitive to light and heat. Incompatible with strong oxidizing agents. | [1][8][9] |
| Storage | Store at 2-8°C, protected from light and moisture. | [8][9][11] |
Data Presentation: Solubility
| Solvent | Solubility | References |
| Water | 50 mg/mL | [12] |
| Ethanol | 1 mg/mL | [13] |
| Acetone | Soluble | [1][9] |
| Ether | Insoluble | [1][9] |
| DMSO | 0.25 mg/mL | [13] |
| PBS (pH 7.2) | 1 mg/mL | [13] |
Data Presentation: Spectral Properties
| Spectral Type | Wavelength (λmax) / Details | References |
| UV-Vis (TTC) | 247 nm | [8][13][14] |
| Molar Absorptivity (ε) | 25,600 M⁻¹cm⁻¹ at 247 nm | [14] |
| Absorbance (Formazan) | 485 nm (in ethanol) or 570 nm | [5][15] |
| Infrared (IR) | Characteristic peaks available in spectral databases. | [16][17] |
| NMR (¹H and ¹³C) | Spectra available in spectral databases. | [18][19] |
Mechanism of Action: The Reduction of TTC
The utility of TTC as a viability stain is predicated on its reduction by dehydrogenases in metabolically active cells. These enzymes, such as those in the mitochondrial electron transport chain (primarily Complex I), transfer hydrogen ions to the colorless TTC, converting it to the red, insoluble formazan (B1609692) precipitate.[4][13] This reaction serves as a surrogate marker for cellular respiration. In non-viable or necrotic tissue, these enzymes are denatured or degraded, hence TTC remains in its unreacted, colorless form.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline standard protocols for key applications of TTC.
Protocol 1: Cell Viability Assay (TTC Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[20][21]
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (e.g., 0.5% w/v in sterile PBS or serum-free medium).
-
Cell culture plates (e.g., 96-well).
-
Cultured cells (adherent or suspension).
-
Solubilization solution (e.g., 95% ethanol, methanol, or DMSO).[15][22]
-
Multi-well spectrophotometer.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a desired density and culture under appropriate conditions. Include wells with medium only for background control.
-
TTC Incubation: After treatment with test compounds, remove the culture medium. Add the TTC solution to each well and incubate at 37°C for 1-4 hours. The incubation time may need optimization depending on the cell type.[20]
-
Formazan Solubilization: After incubation, carefully remove the TTC solution. Add a solubilizing agent (e.g., 150 µL of MTT solvent or ethanol) to each well to dissolve the insoluble formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of 485-570 nm.[5][15]
-
Data Analysis: Subtract the background absorbance from all readings. The intensity of the red color is directly proportional to the number of viable, metabolically active cells.
Protocol 2: Staining for Cerebral Infarct Identification
TTC staining is a standard method for the macroscopic identification and quantification of cerebral infarcts in animal models of stroke.[23][24]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (0.05% to 2% w/v in PBS). An optimized concentration of 0.05% can provide high contrast with minimal nonspecific staining.[23]
-
10% Formalin solution.
-
Brain matrix for slicing.
-
High-resolution scanner or camera.
Methodology:
-
Tissue Harvesting: Euthanize the animal and carefully isolate the brain.
-
Slicing: Chill the brain briefly to facilitate slicing. Cut the brain into coronal slices of uniform thickness (e.g., 2 mm) using a brain matrix.[23]
-
Incubation: Immerse the brain slices in the TTC solution. Incubate at 37°C for 15-30 minutes in the dark.[23][25] Viable tissue will stain red, while the infarcted (necrotic) tissue will remain white/pale.[26]
-
Fixation: After staining, transfer the slices to a 10% formalin solution for at least 20 minutes to fix the tissue and enhance the contrast between stained and unstained areas.[25]
-
Image Acquisition: Arrange the slices and acquire high-resolution digital images.
-
Quantification: Use image analysis software to measure the area of the infarct (pale region) and the total area of the brain slice. The infarct volume can be calculated by integrating the infarct areas over the thickness of the slices.[24]
Protocol 3: Staining for Myocardial Infarct Identification
This protocol is used to delineate the area of infarction in heart tissue following ischemic events.
Materials:
-
Phosphate (B84403) buffer, pH 7.4.[25]
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (typically 1% w/v in phosphate buffer).[25][26]
-
10% Formalin solution.
-
Clear food wrap.
Methodology:
-
Tissue Preparation: Excise the heart and remove any clotted blood.
-
Freezing and Slicing: Wrap the heart in food wrap and freeze at -20°C for 1-2 hours to achieve a firm consistency for slicing.[25] This freeze-thaw cycle can also improve stain discrimination.[25] Slice the ventricles into uniform transverse sections (e.g., 2-3 mm thick).
-
Staining: Thaw the slices and incubate them in a 1% TTC solution at 37°C for 15-20 minutes.[25][26]
-
Fixation: Transfer the stained slices to 10% formalin. This step bleaches any extravasated blood, which can be mistaken for stained tissue, thereby increasing contrast.[25]
-
Image Acquisition and Analysis: Photograph the slices for a permanent record. The infarct size is then determined by planimetry, where the infarcted (pale) and non-infarcted (red) areas are measured.[25]
Conclusion
2,3,5-Triphenyltetrazolium chloride is an indispensable tool in modern biological and medical research. Its ability to reliably differentiate between viable and non-viable cells and tissues based on metabolic activity makes it a cornerstone for cytotoxicity studies, seed viability testing, and the macroscopic assessment of ischemic tissue damage. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize the chemical properties of TTC in their experimental designs.
References
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- 2. nbinno.com [nbinno.com]
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- 9. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]
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- 11. goldbio.com [goldbio.com]
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- 16. 2,3,5-Triphenyltetrazolium chloride(298-96-4) IR Spectrum [chemicalbook.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
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- 20. broadpharm.com [broadpharm.com]
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- 22. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
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